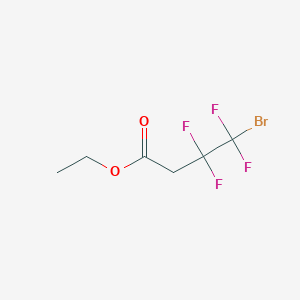

Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate is a chemical compound with the molecular formula C6H7BrF4O2 . It has a molecular weight of 267.02 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrF4O2/c1-2-13-4(12)3-5(8,9)6(7,10)11/h2-3H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Peptidyl 2,2-difluoro-3-aminopropionate Synthesis : Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate has been used in the synthesis of amino esters, which are potential proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).

Ketene and Acyl Derivatives Studies : Studies on ketene derivatives have involved the use of this compound for acylation reactions, leading to various bromo butanoate derivatives (Kato & Kimura, 1977).

Michael Addition Reaction : It has been synthesized through the Michael addition reaction, with studies focusing on optimizing the synthesis conditions (Chu Shijin, 2011).

Catalysis and Organic Synthesis

Tetrafluoroaryl-C-nucleoside Analogues : Its derivatives have been used in the synthesis of enantioenriched tetrafluorinated aryl-C-nucleosides, showcasing compatibility with O-phosphorylation of primary alcohols (Bonnac et al., 2010).

Enantioselective Synthesis : Candida antarctica lipase B has been used for the enantioselective synthesis of ethyl 4-bromo-3-hydroxybutanoate, a key chiral building block (Lim et al., 2013).

Geotrichum candidum in Enantioselective Reduction : Geotrichum candidum has been employed for the enantioselective reduction of ethyl 4-bromo-3-oxobutanoate, demonstrating dependency on cofactors for configuration control (Sundby, Zotti, & Anthonsen, 2003).

Baker's Yeast Reduction : Utilized in Baker's yeast reductions to obtain enantiomers of ethyl 4,4,4-trifluoro-3-hydroxybutanoate (Davoli et al., 1999).

Photocatalysis and Organic Chemistry

Visible-Light-Driven Direct 2,2-Difluoroacetylation : this compound has been involved in visible-light-driven direct 2,2-difluoroacetylation studies using organic pigment catalysts (Furukawa et al., 2020).

Structural Analysis and Preparation : Involved in the preparation and structure analysis of various derivatives, such as ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate (Strelow, Voss, & Adiwidjaja, 1992).

Medicinal Chemistry and Inhibitors

Monoamine Oxidase Inhibitors : Has been a precursor in the synthesis of compounds with potential monoamine oxidase inhibitory properties (Misra, Dwivedi, & Parmar, 1980).

Catalytic Performance in Metal-Organic Frameworks : this compound derivatives have been studied for their influence on catalytic performance in zirconium-based metal-organic frameworks (Huang et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate is a chemical compound that is widely used in organic synthesis . .

Mode of Action

It is known to exhibit special reactivity and selectivity in certain chemical reactions, which makes it useful for the preparation of other organic compounds .

Biochemical Pathways

As a compound used in organic synthesis, it is likely involved in various biochemical pathways depending on the specific reactions it is used in .

Result of Action

As a compound used in organic synthesis, its effects would largely depend on the specific reactions it is used in and the resulting compounds .

Propiedades

IUPAC Name |

ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF4O2/c1-2-13-4(12)3-5(8,9)6(7,10)11/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKVZBJIJWWPKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[(2-Methyl-1-benzofuran-3-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2725601.png)

![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2725604.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2725616.png)

![6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2725618.png)

![5-methyl-2-{[3-(3-methylphenoxy)propyl]thio}-1H-benzimidazole](/img/structure/B2725620.png)

![8-[3-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2725623.png)